

Application Notes and Protocols: Synthesis of 1,3-Diacylglycerol using Lipozyme RM IM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dieicosapentaenoyl glycerol*

Cat. No.: B3026151

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 1,3-diacylglycerol (1,3-DAG) using the immobilized 1,3-regiospecific lipase, Lipozyme RM IM. This enzyme, derived from *Rhizomucor miehei*, is a robust and highly selective biocatalyst for producing structured lipids. 1,3-DAG is of significant interest in the food and pharmaceutical industries due to its unique physiological properties, including its potential to reduce body weight and visceral fat accumulation.

This document outlines detailed experimental protocols for 1,3-DAG synthesis via direct esterification and glycerolysis, summarizes key quantitative data from various studies, and includes visual diagrams to illustrate the experimental workflow and enzymatic mechanism.

Data Presentation: Synthesis of 1,3-Diacylglycerol with Lipozyme RM IM

The following tables summarize the reaction conditions and outcomes for 1,3-DAG synthesis using Lipozyme RM IM through two primary methods: direct esterification of fatty acids and glycerol, and glycerolysis of triacylglycerols.

Table 1: 1,3-Diacylglycerol Synthesis via Direct Esterification

Fatty Acid	Substrate	Molar Ratio (Fatty Acid:Glycerol)	Enzyme Load (wt%)	Temperature (°C)	Reaction Time (h)	System Conditions	1,3-DAG Content (%)	Fatty Acid Conversion (%)	Reference
Oleic Acid		2:1	6	65	2	0.01 MPa vacuum, 200 rpm	Not specified	Not specified	[1][2]
Lauric Acid		2:1	5	50	3	4 mm Hg vacuum	80.3	95.3	[3]
Linoleic Acid		0.5:1	Not specified	65	Continous (10 days)	Packed -bed reactor, 1.2 mL/min flow rate	Optimized	Optimized	[4]
Oleic & Linoleic Acids		2:1	Not specified	50	Not specified	1 mm Hg vacuum	84 (yield)	Not specified	[5]

Table 2: 1,3-Diacylglycerol Synthesis via Glycerolysis

Oil/Fat Source	Substrate Molar Ratio (Oil:Glycerol)	Enzyme Load (wt%)	Temperature (°C)	Reaction Time (h)	1,3-DAG Content (%)	TAG Conversion (%)	Reference
Lard	1:1	14	65 (2h) then 45 (8h)	10	Not specified	76.26	[6][7]
Olive Oil	1:2	1.0	60	24	~44.71	Not specified	[8]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and purification of 1,3-DAG using Lipozyme RM IM.

Protocol 1: Synthesis of 1,3-Diacylglycerol via Direct Esterification

This protocol is based on the direct esterification of a fatty acid with glycerol in a solvent-free system.

Materials:

- Lipozyme RM IM (immobilized Rhizomucor miehei lipase)
- Fatty acid (e.g., oleic acid, lauric acid)
- Glycerol
- Reaction vessel (e.g., stirred tank reactor) equipped with temperature control, mechanical stirring, and a vacuum system.

Procedure:

- Substrate Preparation: Add the fatty acid and glycerol to the reaction vessel at the desired molar ratio (e.g., 2:1 fatty acid to glycerol).[1][3]
- Enzyme Addition: Introduce Lipozyme RM IM to the mixture. The enzyme loading is typically between 5-6% by weight of the total substrates.[1][3]
- Reaction Conditions:
 - Heat the mixture to the optimal temperature, generally between 50°C and 65°C.[1][3]
 - Apply a vacuum (e.g., 0.01 MPa or 4 mm Hg) to the system to continuously remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[1][3]
 - Maintain constant stirring (e.g., 200 rpm) to ensure proper mixing and mass transfer.[1]
- Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition (fatty acid conversion, 1,3-DAG content) using methods such as High-Performance Liquid Chromatography (HPLC).
- Reaction Termination: Once the desired conversion or 1,3-DAG content is achieved (typically within 2-3 hours), stop the reaction by cooling the mixture and separating the immobilized enzyme.[1][3]
- Enzyme Recovery: The immobilized Lipozyme RM IM can be recovered by filtration for reuse in subsequent batches.[3] Studies have shown that it can retain over 80% of its original activity after 10 consecutive batches.[3]

Protocol 2: Synthesis of 1,3-Diacylglycerol via Glycerolysis

This protocol describes the synthesis of 1,3-DAG through the glycerolysis of a triacylglycerol (TAG) source like lard or vegetable oil.

Materials:

- Lipozyme RM IM

- Triacylglycerol source (e.g., lard, olive oil)
- Glycerol
- Reaction vessel with temperature control and stirring.

Procedure:

- Substrate Mixture: Combine the oil/fat and glycerol in the reaction vessel at a specific molar ratio (e.g., 1:1 or 1:2 oil to glycerol).[6][8]
- Enzyme Addition: Add Lipozyme RM IM to the reaction mixture. The amount of enzyme can vary, for instance, 14% by weight of the lard.[6]
- Reaction Conditions:
 - The reaction temperature is a critical parameter. A two-step temperature profile can be employed, for example, incubating at 65°C for 2 hours and then at 45°C for 8 hours for the glycerolysis of lard.[6] For olive oil, a constant temperature of 60°C has been used.[8]
 - Ensure continuous and vigorous stirring (e.g., 500 rpm) to overcome the immiscibility of the oil and glycerol phases.[6]
- Monitoring and Termination: Similar to the esterification protocol, monitor the reaction progress via HPLC to determine the content of TAG, DAG, and monoacylglycerols (MAG). Terminate the reaction upon reaching the desired product composition.
- Enzyme Separation: Separate the immobilized enzyme from the product mixture by filtration.

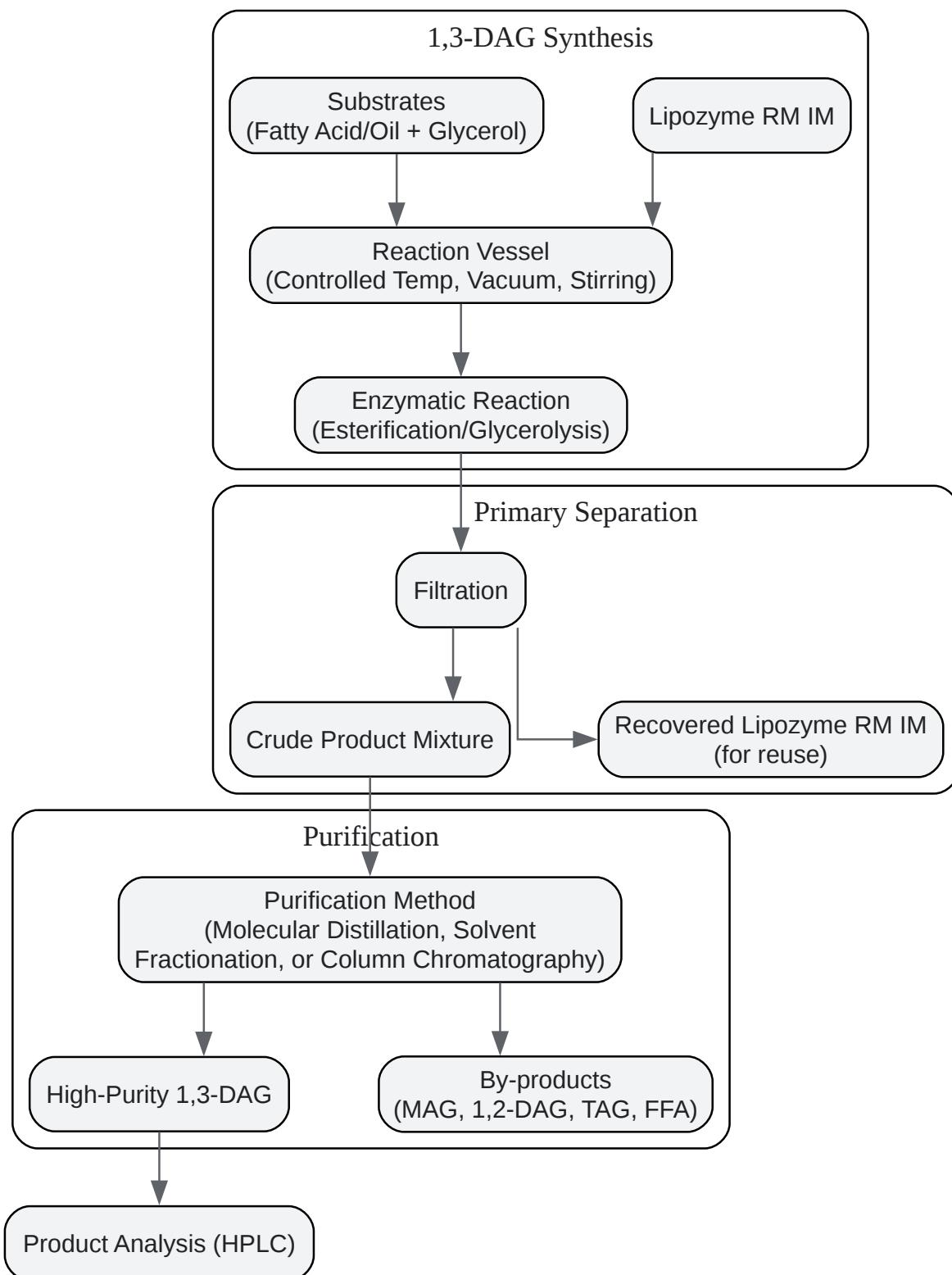
Protocol 3: Purification of 1,3-Diacylglycerol

The crude product from the synthesis reaction will contain unreacted substrates (fatty acids/TAGs, glycerol), by-products (MAGs, 1,2-DAG), and the target 1,3-DAG. Purification is essential to obtain a high-purity product.

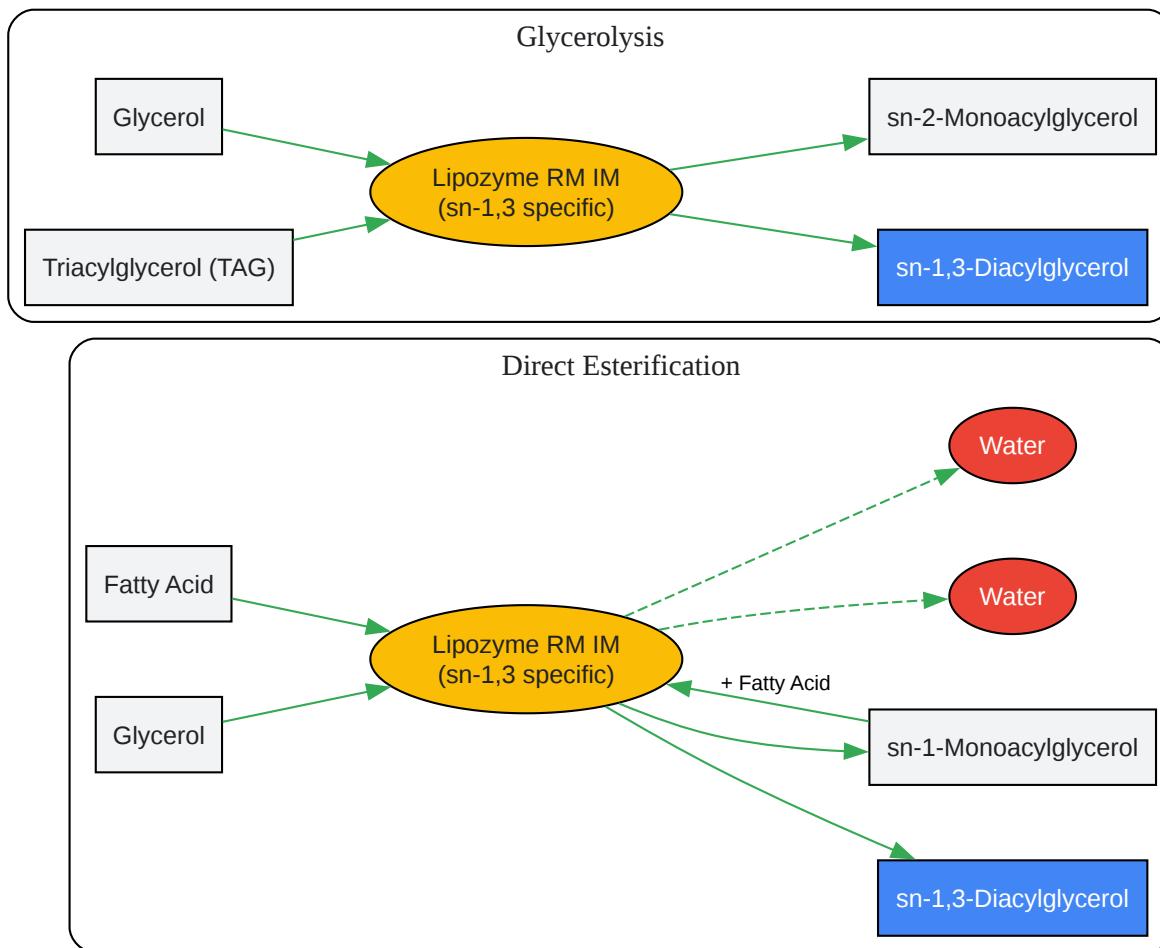
A. Molecular Distillation: This technique is effective for separating components based on their molecular weight and volatility.

- First Stage: A first pass can be performed at a lower temperature (e.g., 170-190°C) to remove free fatty acids and MAGs.[9]
- Second Stage: A subsequent pass at a higher temperature can be used to distill and collect the 1,3-DAG fraction, leaving the heavier TAGs as the residue.

B. Solvent Fractionation: This method leverages the differential solubility of the components in a solvent at a specific temperature.


- Dissolution: Dissolve the crude product in a suitable solvent like hexane. A common ratio is 1:40 (w/v) of residue to hexane.[9]
- Heating and Cooling: Heat the mixture (e.g., to 60°C) to ensure complete dissolution and then cool it down to a specific temperature (e.g., 25°C) to induce crystallization.[9]
- Crystallization: Maintain the temperature for an extended period (e.g., 2 days) to allow for the selective crystallization of 1,3-DAG.[9]
- Separation: Separate the crystallized 1,3-DAG (stearin fraction) from the solvent containing the more soluble components.[9]

C. Column Chromatography: For smaller-scale purifications or to achieve very high purity, silica gel column chromatography can be employed.


- Sample Loading: Dissolve the crude product in a non-polar solvent mixture (e.g., n-hexane and diethyl ether, 1:1 v/v) and load it onto a silica gel column.[3]
- Elution: Elute the column with a suitable solvent system to separate the different acylglycerols.

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for 1,3-DAG synthesis and purification.

[Click to download full resolution via product page](#)

Caption: Enzymatic mechanism of Lipozyme RM IM in 1,3-DAG synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 2. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis of diacylglycerol using immobilized regiospecific lipase in continuously operated fixed bed reactors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 1,3-Diacylglycerol using Lipozyme RM IM]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026151#using-lipozyme-rm-im-for-1-3-diacylglycerol-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com